Meloscine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1R,10S,12S,19S)-12-ethenyl-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraen-9-one |
InChI |
InChI=1S/C19H20N2O/c1-2-18-8-5-10-21-11-9-19(17(18)21)13-6-3-4-7-15(13)20-16(22)14(19)12-18/h2-8,14,17H,1,9-12H2,(H,20,22)/t14-,17+,18+,19+/m1/s1 |
InChI Key |
BEMFQIDPZLYEBJ-FCLVOEFKSA-N |
Isomeric SMILES |
C=C[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4[C@]35[C@H]1N(CC5)CC=C2 |
Canonical SMILES |
C=CC12CC3C(=O)NC4=CC=CC=C4C35C1N(CC5)CC=C2 |
Synonyms |
epimeloscine meloscine |
Origin of Product |
United States |
Historical Context and Academic Significance of Meloscine
Discovery and Initial Characterization
Meloscine was first isolated in 1969 from the plant Melodinus scandens Forst, a species found in New Caledonia. pitt.edu This isolation marked the introduction of a new, structurally intriguing alkaloid to the scientific world. Following its isolation, the initial characterization of this compound involved detailed spectroscopic analysis. Techniques such as ¹H and ¹³C NMR spectroscopy were crucial in piecing together the connectivity of the atoms within the molecule. researchgate.net Further confirmation of its complex three-dimensional arrangement was achieved through single crystal X-ray diffraction analysis. researchgate.net These studies established the fundamental structural features of this compound, revealing its pentacyclic framework. Alongside this compound, related alkaloids, epithis compound (B1259960) and scandine (B12325887), were also isolated from Melodinus scandens, and their structures were subsequently established using similar spectroscopic and X-ray crystallographic techniques. pitt.edu
| Compound | Source Plant | Year of Isolation | Key Characterization Methods |
|---|---|---|---|
| This compound | Melodinus scandens | 1969 | NMR, X-ray Diffraction |
| Epithis compound | Melodinus scandens | Post-1969 | NMR, X-ray Diffraction |
| Scandine | Melodinus scandens | Post-1969 | NMR, X-ray Diffraction |
Evolution of Research Interest in Polycyclic Indole (B1671886) Alkaloids
Polycyclic indole alkaloids constitute a large and significant class of natural products, predominantly found in plants from families such as Apocynaceae, Rubiaceae, and Loganiaceae. researchgate.net Their structural diversity, often featuring intricate cage-like architectures and multiple stereogenic centers, has long captivated organic chemists. researchgate.netrsc.org Research interest in this class of compounds has evolved significantly since the isolation of early examples like echitamine in the late 19th century. researchgate.net The complexity of their structures presents substantial challenges for total synthesis, driving the development of novel synthetic methodologies and strategies. researchgate.netacs.org Furthermore, the diverse biological activities associated with many indole alkaloids, including anticancer, antimalarial, and antiviral properties, have fueled ongoing research efforts aimed at their isolation, characterization, and synthesis. rsc.org this compound, as a member of the monoterpenoid indole alkaloids derived biosynthetically from tryptophan and secologanin (B1681713), fits within this broader context of intense research interest. researchgate.nettsri.or.thbioline.org.br
This compound as a Challenging Synthetic Target in Organic Chemistry
The total synthesis of natural products serves as a powerful benchmark for evaluating the capabilities of modern synthetic organic chemistry. This compound, with its pentacyclic core and the presence of multiple contiguous stereocenters, including quaternary carbons, represents a formidable synthetic challenge. nih.gov The construction of its complex framework requires precise control over stereochemistry and regiochemistry. Consequently, this compound has become a notable target molecule for synthetic chemists, inspiring the development and application of innovative synthetic strategies.
| Synthesis Strategy | Key Reaction(s) | Example Reference |
|---|---|---|
| Aza-Cope-Mannich | Aza-Cope-Mannich rearrangement | nih.govnih.gov |
| Photocycloaddition/Ring Expansion | Enantioselective [2+2] photocycloaddition, ring expansion | organic-chemistry.orgresearchgate.net |
| Radical Cascade Annulation | Radical cyclization of divinylcyclopropane | nih.govcaltech.edu |
| Pauson-Khand Reaction | Intramolecular Pauson-Khand reaction | researchgate.net |
| Allenyl Azide (B81097) Cascade Cyclization | Thermal/photochemical allenyl azide cyclization | researchgate.netnih.gov |
Role of this compound in Natural Product Chemistry Research
This compound plays a significant role in natural product chemistry research beyond simply being an isolated compound. As a representative member of the Melodinus alkaloids, its study contributes to the broader understanding of the chemical constituents produced by this genus of plants. Research on Melodinus species has revealed them to be a rich source of diverse alkaloids, including both monoterpenoid indole and quinoline (B57606) types. tsri.or.thbioline.org.br The structural elucidation of this compound and related alkaloids like epithis compound and scandine helps to map the structural diversity present within Melodinus and provides clues about potential biosynthetic pathways. pitt.edutsri.or.thbioline.org.br
Furthermore, the academic interest in synthesizing this compound highlights its importance as a model system for developing and testing new reactions and synthetic strategies applicable to other complex natural products. nih.govnih.govorganic-chemistry.orgtum.de Its challenging structure pushes the boundaries of synthetic methodology, and successful syntheses contribute valuable knowledge to the broader field of organic synthesis. The study of this compound thus contributes to both the inventory of known natural products and the advancement of the chemical tools required to access such complex molecules in the laboratory.
Natural Occurrence and Isolation Methodologies
Botanical Sources within the Melodinus Genus (Apocynaceae)
Meloscine is a naturally occurring compound found within plants of the Melodinus genus, which is part of the Apocynaceae family. nih.gov Scientific literature has confirmed the isolation of this compound from Melodinus scandens. researchgate.net While other related "melodinus-type" alkaloids have been discovered in species such as Melodinus fusiformis and Melodinus hemsleyanus, Melodinus scandens is a specifically identified botanical source of this compound itself. researchgate.netnih.gov The Melodinus genus is known for producing a diverse array of complex alkaloids. nih.gov
Table 1: Botanical Sources of this compound and Related Alkaloids
| Genus | Species | Compound Isolated | Family |
|---|---|---|---|
| Melodinus | Melodinus scandens | This compound | Apocynaceae |
| Melodinus | Melodinus fusiformis | Melodinus-type alkaloids | Apocynaceae |
Geographic Distribution of Source Organisms
The plants that produce this compound and related alkaloids are primarily found in specific regions of the world, reflecting their adaptation to particular ecological niches. The distribution of the known and potential source species is detailed below.
Melodinus scandens : This species is native to New Caledonia, where it grows as a climber in the wet tropical biome.
Melodinus fusiformis : The natural habitat of this species includes parts of China (specifically Guangdong, Guangxi, and Guizhou provinces), Indochina, and the island of Luzon in the Philippines. wikipedia.orgnih.gov
Melodinus hemsleyanus : This species is also found in China.
Table 2: Geographic Distribution of Key Melodinus Species
| Species | Native Regions | Biome |
|---|---|---|
| Melodinus scandens | New Caledonia | Wet Tropical |
| Melodinus fusiformis | China (Guangdong, Guangxi, Guizhou), Indochina, Philippines (Luzon) | Not specified |
Extraction and Purification Techniques for this compound
The isolation of this compound from its botanical sources is a multi-step process that begins with extraction from the plant material, followed by sophisticated purification techniques to yield the pure compound.
The general procedure for extracting alkaloids involves initial extraction from dried and powdered plant material using a solvent, often methanol or ethanol. nih.govmdpi.com This crude extract, containing a mixture of numerous compounds, then undergoes further separation. A common preliminary purification step is a liquid-liquid extraction, where the extract is partitioned between an acidic aqueous solution and an organic solvent to separate alkaloids from other components. mdpi.com
Chromatography is a fundamental technique for the separation of complex mixtures and is essential for the purification of alkaloids like this compound.
Thin-Layer Chromatography (TLC): TLC is a widely used, rapid, and cost-effective method for analyzing the components of a plant extract and monitoring the progress of purification. researchgate.net For alkaloid separation, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of the mobile phase (the solvent that moves up the plate) is critical for effective separation. Alkaline solvent systems are often employed for the TLC of alkaloids to ensure the compounds are in their less polar, free base form, which results in better separation on silica plates. nih.gov The separated compounds appear as spots on the plate, and their position is characterized by the retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful purification technique that uses high pressure to pass the mobile phase through a column packed with a stationary phase. researchgate.net For the separation of alkaloids, reversed-phase HPLC is frequently used, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. researchgate.net The pH of the mobile phase can be adjusted with buffers to control the ionization state of the alkaloids and improve separation. phytojournal.com HPLC allows for high-resolution separation and is used in the final stages of purification to obtain highly pure this compound. hplc.eu
Table 3: Overview of Chromatographic Methods for Alkaloid Separation
| Technique | Stationary Phase (Typical) | Mobile Phase Principle (Typical for Alkaloids) | Key Parameter |
|---|---|---|---|
| TLC | Silica Gel | Organic solvents, often with an added base (e.g., ammonia, triethylamine) | Rf Value researchgate.net |
| HPLC | C18-bonded Silica (Reversed-Phase) | Polar solvents (e.g., Acetonitrile/Water, Methanol/Water), often with pH buffers researchgate.net | Retention Time |
Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption and degradation of the sample. researchgate.net This makes it particularly suitable for the purification of natural products like alkaloids. researchgate.net
In CCC, a biphasic solvent system (two immiscible liquids) is used. One liquid serves as the stationary phase, which is held in a coiled column by centrifugal force, while the other liquid acts as the mobile phase and is pumped through the column. The separation of compounds is based on their differential partitioning between these two liquid phases. researchgate.net
For alkaloid separation, pH-zone-refining CCC is a particularly effective technique. mdpi.com This method involves adding a retainer (an acid or base) to the stationary phase and an eluter (a corresponding base or acid) to the mobile phase. mdpi.com This creates a pH gradient within the column that allows for the separation of alkaloids based on their pKa values, enabling efficient purification of target compounds from a crude extract. mdpi.com Common biphasic solvent systems used in CCC for natural product isolation include mixtures of hexane, ethyl acetate, methanol, and water (HEMWat). researchgate.net
Biosynthetic Pathways and Precursors
Proposed Biosynthetic Origin from Monoterpenoid Indole (B1671886) Alkaloids
The biosynthesis of meloscine is believed to follow a pathway that branches off from the mainstream production of other well-known monoterpenoid indole alkaloids. nih.govnih.gov It is hypothesized that this compound arises from a skeletal rearrangement of a pre-existing MIA precursor. nih.gov Specifically, the proposed pathway suggests that this compound's direct precursor is another Melodinus alkaloid, scandine (B12325887). nih.govnih.gov This hypothesis is supported by the structural similarities between these compounds and by biomimetic chemical syntheses that mimic the proposed natural transformations.
The broader biosynthetic context places this compound within the large family of alkaloids derived from the condensation of tryptophan and secologanin (B1681713). The initial steps of this pathway, leading to the formation of strictosidine (B192452), are well-established for numerous MIAs. From strictosidine, a cascade of reactions generates various structural skeletons, including the Aspidosperma type, from which this compound precursors are thought to emerge.
Key Precursor Molecules (e.g., Tryptophan, Secologanin, Scandine)
The construction of the intricate this compound molecule begins with simple primary metabolites. The foundational precursors for all monoterpenoid indole alkaloids, including this compound, are the amino acid tryptophan and the terpenoid secologanin.
Tryptophan: This essential amino acid provides the indole core and the adjacent ethylamine (B1201723) side chain of the alkaloid structure.
Secologanin: Derived from the terpenoid pathway, secologanin contributes a C10 unit that undergoes cyclization and rearrangement to form a significant portion of the this compound framework.
Strictosidine: The condensation of tryptophan-derived tryptamine (B22526) and secologanin, catalyzed by the enzyme strictosidine synthase, yields strictosidine. This molecule is the universal precursor to thousands of MIAs.
Tabersonine: While not a direct precursor to this compound, tabersonine, an Aspidosperma type alkaloid, is considered a likely upstream intermediate. It is proposed to undergo a skeletal rearrangement to form the scandine framework. nih.gov
Scandine: This alkaloid is hypothesized to be the immediate precursor to this compound. The structural difference between scandine and this compound is the presence of a carboxymethyl group in scandine, which is absent in this compound. nih.govnih.gov
| Precursor Molecule | Role in Biosynthesis |
|---|---|
| Tryptophan | Provides the indole ring and ethylamine side chain. |
| Secologanin | Contributes a C10 terpenoid unit. |
| Strictosidine | Universal precursor formed from the condensation of tryptamine and secologanin. |
| Tabersonine | Proposed upstream intermediate that undergoes rearrangement. |
| Scandine | Hypothesized direct precursor to this compound. |
Enzymatic Transformations and Intermediates
The biosynthesis begins with the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by tryptophan decarboxylase. Tryptamine then undergoes a Pictet-Spengler reaction with secologanin, facilitated by strictosidine synthase, to form strictosidine. Following this, a series of enzymatic steps, including the action of glucosidases, oxidases, and reductases, convert strictosidine into various intermediates, eventually leading to Aspidosperma type alkaloids like tabersonine.
The proposed conversion of a tabersonine-like precursor to scandine involves a significant skeletal rearrangement. While the precise enzymes for this in vivo transformation are unknown, chemical syntheses have demonstrated that such rearrangements are feasible. One proposed mechanism involves a high-temperature rearrangement passing through an aziridine (B145994) intermediate. nih.gov Another possibility is a pinacol-type shift. nih.gov
The final proposed step in the biosynthesis of this compound is the conversion from scandine. This transformation is believed to occur via hydrolysis and decarboxylation, or more specifically, a decarboxymethylation reaction. nih.govnih.gov This process would remove the carboxymethyl group from scandine to yield this compound. As with the preceding rearrangement, the specific enzyme catalyzing this step in Melodinus species has not yet been identified. The evidence for this final step is primarily based on the structural relationship between the two molecules and biomimetic chemical syntheses.
| Transformation | Precursor | Product | Proposed Mechanism/Enzymes |
|---|---|---|---|
| Condensation | Tryptamine + Secologanin | Strictosidine | Strictosidine Synthase |
| Multi-step Conversion | Strictosidine | Tabersonine | Various enzymes (glucosidases, oxidases, etc.) |
| Skeletal Rearrangement | Tabersonine | Scandine | Hypothesized enzymatic reaction (specific enzyme unknown) |
| Decarboxymethylation | Scandine | This compound | Hypothesized enzymatic reaction (specific enzyme unknown) |
Structural Elucidation and Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool in organic chemistry for determining the structure of molecules by examining the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. researchgate.net
1D NMR (¹H NMR, ¹³C NMR)
Representative ¹H and ¹³C NMR data for this compound can be found in scientific literature detailing its isolation and synthesis. clockss.orgnih.gov These data are critical for assigning specific signals to individual atoms within the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in determining its elemental composition and structural features. researchgate.netrsc.orgnih.govtsri.or.thctdbase.orgnii.ac.jprsc.org
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is a soft ionization technique that typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) with high mass accuracy. researchgate.netresearchgate.netclockss.orgrsc.orgnih.govpsu.edupitt.edu The accurate mass obtained from HRESIMS allows for the determination of the elemental composition of the molecule. researchgate.netclockss.orgrsc.orgnih.gov For this compound, HRESIMS data provides the molecular ion peak, which is crucial for confirming its molecular formula. clockss.orgrsc.org For example, the HRESIMS of this compound N-oxide showed a protonated molecular ion peak at m/z 309.1597, consistent with the calculated mass for C₁₉H₂₁N₂O₂. clockss.org
Fragmentation Pattern Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. rsc.orgrsc.orgmsvision.comuab.educreative-proteomics.com This technique provides structural information by revealing how the molecule breaks apart under controlled conditions. rsc.orguab.edu While specific detailed MS/MS fragmentation patterns for this compound were not extensively detailed in the provided search results, the analysis of fragmentation patterns is a standard method used in the structural elucidation of alkaloids. rsc.orguab.edu Different types of bonds within the molecule will cleave more or less readily, leading to characteristic fragment ions that can be used to deduce substructures. uab.educreative-proteomics.com
Infrared (IR) and Ultraviolet (UV) Spectroscopy
IR and UV spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. researchgate.netclockss.orgrsc.orgnih.govtsri.or.thacs.org
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of specific chemical bonds. clockss.orgtsri.or.th The resulting spectrum shows characteristic absorption bands (peaks) at different wavenumbers (cm⁻¹), corresponding to the presence of specific functional groups such as hydroxyl groups (O-H), carbonyl groups (C=O), and carbon-carbon double bonds (C=C). clockss.orgrsc.orgnih.govacdlabs.com For example, IR spectra of this compound and related alkaloids have shown absorption bands indicative of C=O and C=C stretching vibrations. clockss.orgrsc.orgnih.gov
UV spectroscopy measures the absorption of ultraviolet or visible light, which causes electronic transitions within the molecule. clockss.orgacs.orgresearchgate.net UV spectra typically show absorption maxima (λmax) at specific wavelengths, which are characteristic of conjugated pi systems and chromophores present in the molecule, such as aromatic rings and double bonds. clockss.org UV data can provide evidence for the presence of the quinoline (B57606) or indole (B1671886) chromophores found in many Melodinus alkaloids, including this compound. clockss.org
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline solids, providing precise information about the arrangement of atoms in three dimensions, including bond lengths, bond angles, and the packing of molecules. patnawomenscollege.innorthwestern.edu It is considered a gold standard for structural elucidation. northwestern.edu For chiral compounds like this compound, X-ray crystallography, particularly with anomalous scattering, is instrumental in determining both relative and absolute configurations. researchgate.netmit.edu
Studies on this compound and its derivatives have utilized single-crystal X-ray diffraction to confirm structures and establish relative configurations. researchgate.netnih.govmolaid.comresearchgate.netacs.orgnih.gov For instance, X-ray diffraction analysis was used to confirm the structures and relative configurations of cyclization products, including a major product corresponding to the optical antipode of a (+)-meloscine derivative. nih.govacs.org The structure and relative stereochemistry of intermediates in synthetic routes towards this compound have also been ascertained by single crystal X-ray analysis. nih.gov The absolute configuration can be determined confidently using anomalous diffraction, which relies on the difference in scattering of X-rays by atoms in a non-centrosymmetric crystal. mit.edu While traditionally requiring heavier atoms, newer methods allow for the determination of absolute configuration with lighter elements like oxygen, which is significant for natural products such as alkaloids. mit.edu
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods, which involve the interaction of chiral molecules with polarized light, are essential tools for assigning stereochemistry, particularly the absolute configuration of chiral compounds in solution. researchgate.netfrontiersin.orgfrontiersin.orgmdpi.com Electronic Circular Dichroism (ECD) and Optical Rotation (OR) are key techniques in this category. frontiersin.orgfrontiersin.org
Electronic Circular Dichroism (ECD) Analysis
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample as a function of wavelength. encyclopedia.pubull.es ECD spectra are highly sensitive to both the absolute configuration and conformation of a molecule. encyclopedia.pubustc.edu.cn Comparing experimental ECD spectra with computationally predicted spectra for different possible stereoisomers is a common approach for absolute configuration assignment. frontiersin.orgfrontiersin.orgmdpi.com
ECD analysis has been employed in the structural elucidation of melodinus-type alkaloids, including the determination of their absolute configurations. researchgate.net For example, the absolute configuration of this compound N-oxide was determined to be identical to that of this compound based on their similar Cotton effects observed in their CD spectra. clockss.org While computational methods are valuable for simulating chiroptical properties, the accurate prediction of ECD spectra for complex molecules can be challenging. frontiersin.orgustc.edu.cn Nevertheless, ECD remains a powerful technique for stereochemical analysis, often complementing X-ray crystallography. researchgate.netull.es
Optical Rotation (OR)
Optical Rotation (OR), also known as optical activity, is the rotation of the plane of linearly polarized light as it passes through a chiral substance. wikipedia.orgsaskoer.ca This property is measured using a polarimeter. wikipedia.orglibretexts.org The direction and magnitude of the rotation are specific to a given chiral compound and its enantiomeric excess. wikipedia.orgsaskoer.cawikipedia.org Specific rotation ([α]) is an intensive property that is defined as the observed rotation corrected for the concentration of the sample and the path length of the light. libretexts.orgwikipedia.org
Optical rotation is a fundamental characteristic of chiral molecules like this compound. The sign of the optical rotation (+ or -) indicates whether the compound is dextrorotatory (rotates light clockwise) or levorotatory (rotates light counter-clockwise). wikipedia.orglibretexts.org While optical rotation itself does not directly reveal the absolute configuration (i.e., the R or S assignment of stereocenters), it is a crucial piece of data for characterizing a specific enantiomer. saskoer.cawikipedia.org The variance of specific rotation with wavelength, known as optical rotatory dispersion (ORD), can also be used to help determine the absolute configuration. wikipedia.org The base-induced cyclization of leuconolam, for instance, yielded products whose optical properties, including optical rotation, were relevant to studies on this compound derivatives. nih.govacs.org
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the elemental composition of a pure chemical compound. It typically involves determining the percentage by weight of each element present in the compound, such as carbon, hydrogen, nitrogen, and oxygen. This data is then compared to the theoretical percentages calculated from the proposed molecular formula.
While not explicitly detailed in the provided search results for this compound itself, elemental analysis is a standard technique in organic chemistry for confirming the molecular formula of a newly isolated or synthesized compound. It provides empirical data that supports the molecular formula derived from other techniques like high-resolution mass spectrometry. For complex natural products like alkaloids, accurate elemental analysis is crucial for validating the proposed structure and formula. High-resolution mass spectrometry (HRMS), which provides a highly accurate mass-to-charge ratio, is often used in conjunction with elemental analysis to confirm the molecular formula. clockss.org
Table 1: Spectroscopic and Analytical Techniques Applied to this compound and Related Compounds
| Technique | Application | Key Findings/Role |
| X-ray Crystallography | Determination of relative and absolute configuration, structure confirmation. researchgate.netnih.govmolaid.comresearchgate.netacs.orgnih.gov | Confirmed structures and relative configurations of this compound derivatives and synthetic intermediates. nih.govacs.orgnih.gov |
| Electronic Circular Dichroism (ECD) | Stereochemical assignment, absolute configuration determination. researchgate.netresearchgate.netfrontiersin.orgencyclopedia.pubull.es | Used in the elucidation of absolute configurations of melodinus-type alkaloids, including this compound N-oxide. researchgate.netclockss.org |
| Optical Rotation (OR) | Characterization of chiral compounds, determination of specific rotation. frontiersin.orgwikipedia.orgsaskoer.calibretexts.orgwikipedia.org | Provides a characteristic physical property for specific enantiomers. saskoer.cawikipedia.org Relevant in studies of this compound derivatives. nih.govacs.org |
| Elemental Analysis | Determination of elemental composition, confirmation of molecular formula. | Standard method for validating the molecular formula of organic compounds. Supported by techniques like HRMS. clockss.org |
Chemical Synthesis Strategies for Meloscine
Racemic Total Synthesis Approaches
Racemic total synthesis routes aim to produce a mixture of both enantiomers of meloscine. Several notable strategies have been employed for the racemic synthesis of this alkaloid.
Aza-Cope-Mannich Rearrangement Strategies
One of the earliest successful strategies for the racemic total synthesis of this compound utilized the aza-Cope-Mannich rearrangement sequence nih.govacs.org. This approach, reported by Overman and colleagues, was the first total synthesis of this compound and remained the sole reported synthesis for nearly two decades nih.govpitt.edu. The aza-Cope-Mannich sequence was employed for the construction of the core structure of this compound nih.gov. This method involved the elaboration of the racemic this compound core through this tandem rearrangement-cyclization reaction nih.govscilit.com. While this strategy successfully constructed the core, it did not directly form the central cyclopentyl C-ring; a Wolff reaction-mediated ring contraction was subsequently used to build this ring nih.govpitt.edu.
Pauson-Khand Reaction Methodologies
The intramolecular Pauson-Khand reaction has been successfully applied to the total synthesis of (±)-meloscine acs.orgresearchgate.netnih.gov. This reaction is a powerful tool for the synthesis of cyclopentenones through the [2+2+1] cycloaddition of an alkyne, alkene, and carbon monoxide researchgate.net. In the context of this compound synthesis, the Pauson-Khand reaction was utilized to efficiently construct the tetracyclic framework, including the cyclopentanoid C-ring, directly and with the correct stereochemistry at C(7) and C(21) nih.govresearchgate.net. Mukai and colleagues reported a synthesis of (±)-meloscine featuring a crucial intramolecular Pauson-Khand reaction of a propynoylamide derivative to furnish the tetracyclic core nih.govacs.orgresearchgate.net. This approach enabled the direct formation of four rings (A, B, C, and D) in a single operation acs.org.
Radical Cascade Annulation of Divinylcyclopropanes
A highly efficient approach to the synthesis of (±)-meloscine and (±)-epithis compound involves a cascade radical annulation of divinylcyclopropanes nih.govnii.ac.jpgoogle.comacs.org. This strategy, developed by Curran and colleagues, provided a rapid construction of the this compound core nih.govnih.gov. The radical-mediated [3-atom + 2-atom] addition within a divinylcyclopropane precursor afforded the tetracyclic intermediate nih.govnih.gov. This method directly delivered the central cyclopentanoid C-ring with the correct stereochemistry at C(7) and C(21) nih.gov. The cascade radical annulation of divinylcyclopropanes allows for the stereoselective formation of two rings (C and D) in a tandem fashion nih.govacs.org. While initially yielding epithis compound (B1259960) with the correct stereochemistry at C(16), epimerization readily converts epithis compound to this compound nih.govnih.govacs.org.
Povarov Reaction Approaches
The Povarov reaction, a multicomponent reaction typically used for the synthesis of tetrahydroquinolines, quinolines, and julolidines, has also found application in the synthesis of the pentacyclic framework of Melodinus alkaloids, including this compound researchgate.netthieme-connect.deresearchgate.net. While not always the key ring-forming step for the entire this compound core in reported total syntheses, the Povarov reaction has been utilized in the construction of the pentacyclic framework or key intermediates amenable to further elaboration towards this compound researchgate.netthieme-connect.deresearchgate.net. One study employed a Povarov reaction as an initial step in a synthesis towards the pentacyclic core of this compound thieme-connect.de.
Enantioselective Total Synthesis Approaches
Enantioselective total synthesis aims to produce a single enantiomer of a chiral molecule. The first enantioselective total synthesis of (+)-meloscine was reported by Bach and colleagues nih.govnih.govorganic-chemistry.orgresearchgate.netnih.gov. This synthesis utilized a template-controlled [2+2] photocycloaddition as a key stereochemistry-defining step nih.govnih.govorganic-chemistry.orgresearchgate.net. This reaction furnished a cyclobutyl-containing species nih.gov. Unlike some racemic routes, this approach did not directly form the cyclopentyl C-ring; a retro-benzilic acid rearrangement was employed for the required ring enlargement of the cyclobutane (B1203170) intermediate to construct this ring nih.govorganic-chemistry.org. Other key steps in this enantioselective synthesis included a Johnson-Claisen rearrangement to establish a quaternary stereocenter and a ring-closing metathesis to form the final ring nih.govorganic-chemistry.org. The enantioselective [2+2] photocycloaddition mediated by a chiral complexing agent allowed the synthesis of (+)-meloscine in enantiomerically enriched form nih.govorganic-chemistry.orgresearchgate.net.
Chiral Photocycloaddition Reactions
Chiral photocycloaddition reactions have been utilized as a key step in the enantioselective synthesis of (+)-meloscine. One approach involved a [2+2] photocycloaddition of a protected aminoethylquinolone with an appropriate olefin in the presence of a chiral complexation agent. researchgate.netnih.govrsc.org This reaction effectively established two stereogenic centers in the cyclobutane product. researchgate.netnih.gov Subsequent steps, including a retro-benzilic acid rearrangement for ring enlargement, a reductive amination sequence, a Johnson-Claisen rearrangement to install a quaternary center, and a ring-closing metathesis, completed the synthesis of (+)-meloscine. researchgate.netnih.gov The enantioselective [2+2] photocycloaddition mediated by a chiral template was crucial for achieving enantiopurity. researchgate.netnih.gov
Asymmetric Michael Addition Sequences
Asymmetric Michael addition sequences have been employed in the synthesis of the A/B/C ring skeleton of related Schizozygine alkaloids, which share structural features with this compound. researchgate.net This strategy allows for the concise construction of the core structure on a gram scale. researchgate.net A domino Michael addition-lactamization process has also been reported, providing access to chiral lactams with adjacent chiral centers, including a quaternary one. researchgate.net
Diastereoselective Ring-Closing Metathesis (RCM)
Diastereoselective ring-closing metathesis (RCM) is a frequently used reaction for constructing the rings in this compound synthesis. researchgate.netresearchgate.netnih.govnih.gov It has been applied to form the E-ring of this compound in several synthetic routes. nih.govnih.gov In one synthesis, RCM with a second-generation Grubbs-Hoveyda catalyst was used to form the pentacyclic structure. nih.gov The success of RCM in forming medium-sized rings can be influenced by factors such as the conformational bias of the reacting alkenes, which can be controlled by bulky protecting groups. researchgate.net RCM has proven effective for forming various ring sizes, including the 5-7 membered rings commonly found in natural products. wikipedia.org
Chirality Transfer Methodologies
Chirality transfer methodologies have been explored in the context of this compound synthesis to control the stereochemistry of the product. Preliminary studies on a chirality transfer approach towards (+)-meloscine have been discussed, although achieving high levels of chirality transfer can be challenging. pitt.edu Radical cyclizations of enantioenriched precursors have shown high fidelity in transferring axial chirality to new stereocenters, suggesting potential for this approach in constructing chiral centers in complex molecules like this compound. nih.gov
Strategic Bond Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis of this compound involves identifying strategic bond disconnections to simplify the complex pentacyclic structure into readily available starting materials. fiveable.menumberanalytics.comlibretexts.org Key disconnections often target the bonds that form the central ring systems and introduce the necessary functional groups and stereocenters. For example, a retrosynthetic strategy might involve disconnecting bonds to arrive at a bicyclic core that can be constructed through a key cyclization reaction. nih.govnih.govnih.gov Radical cascade annulation of a divinylcyclopropane has been identified as a strategy to construct the B and C rings in a single step. nih.gov Another approach involves the formation of the bicyclic C/D core via allenyl azide (B81097) chemistry. nih.gov Retrosynthesis helps in visualizing potential synthetic pathways and selecting appropriate reactions and precursors. fiveable.menumberanalytics.com
Comparison and Efficiency Analysis of Synthetic Routes
Here is a comparison of some reported synthetic routes to this compound:
| Synthetic Route Key Step | Number of Steps | Overall Yield (%) | Reference |
| Aza-Cope Mannich reaction | 22 | Not specified | nih.gov |
| [2+2]-Photocycloaddition/Ring Expansion | 15 | 9 | researchgate.netnih.gov |
| Pauson-Khand cyclization | 22 | Not specified | nih.gov |
| Radical cascade annulation | 13 | ~6 (for epithis compound) | nih.govnih.gov |
| Allenyl azide cyclization cascade | 19 | 2.2 | nih.govnih.gov |
(Note: This table is intended to be interactive in a suitable digital format, allowing for sorting and filtering of data.)
Synthetic Analogs and Structural Modifications of Meloscine
Design Principles for Meloscine Analogs
The design of analogs for complex natural products like this compound is guided by several strategic principles aimed at streamlining synthesis and exploring new functional space. rsc.orgrsc.org A primary motivation is the formidable synthetic challenge posed by the core structure, which features a congested bicyclic system with four contiguous stereocenters, two of which are all-carbon quaternary centers. nih.gov Synthetic strategies are therefore often designed to access the core scaffold efficiently, which in turn allows for later-stage modifications to produce a library of related compounds. nih.gov
Key design approaches include:
Scaffold Simplification: Creating analogs with a simplified core structure to ease synthesis while retaining key pharmacophoric features.
Diverted Total Synthesis (DTS): Intercepting intermediates along a validated total synthesis route to generate a family of structurally related analogs. rsc.org
Peripheral Modification: Altering functional groups on the periphery of the this compound scaffold without changing the core ring system. This can involve introducing a diversity of substituents, such as electron-withdrawing or electron-donating groups, to probe electronic and steric requirements for biological activity. nih.gov
Stereochemical Variation: Synthesizing epimers or diastereomers of the natural product to understand the importance of specific stereocenters for its function. The synthesis of epithis compound (B1259960) alongside this compound is an example of this principle. nih.gov
These design principles allow chemists to systematically modify the complex architecture of this compound, paving the way for the investigation of its structure-activity relationships.
Synthesis of Core Structure Variants (e.g., D-ring variants)
Significant effort has been dedicated to developing diverse synthetic routes to the this compound core, with different strategies offering unique opportunities for creating structural variants. The construction of the tetrahydropyridine (B1245486) D-ring and the central cyclopentane (B165970) C-ring are common focal points for these synthetic endeavors. nih.gov
Several distinct strategies have been employed to construct the core skeleton and its variants:
Allenyl Azide (B81097) Cyclization Cascade: This approach forges the C/D ring azabicyclo[3.3.0]octane core with complete relative stereochemical control at the C(7) and C(16) positions. nih.gov
Pauson-Khand Reaction: An intramolecular Pauson-Khand reaction has been used to efficiently construct the tetracyclic framework of this compound from a pyrrole (B145914) derivative. nih.govnih.gov
Radical-Mediated Cyclization: A [3-atom + 2-atom] radical addition involving a divinyl cyclopropane (B1198618) intermediate provides an efficient route to the tetracyclic core, directly setting the stereochemistry at C(7) and C(21). nih.gov
Aza-Cope-Mannich Rearrangement: The first total synthesis of this compound relied on an aza-Cope-Mannich sequence to elaborate the racemic core structure. nih.gov
Photocycloaddition and Ring Expansion: An enantioselective [2π + 2π] photocycloaddition creates a cyclobutane-containing intermediate, which then undergoes a pinacol-like ring expansion to form the cyclopentyl C-ring. nih.gov
Ring-Closing Metathesis (RCM): A diastereoselective RCM is a key step in several syntheses to forge the tetrahydropyridine D-ring, providing a versatile method for creating variants of this ring system. nih.govorganic-chemistry.org
These varied approaches not only demonstrate creative solutions to a complex synthetic problem but also provide access to a range of core structures and intermediates that are pivotal for generating diverse analogs. researchgate.net
| Synthetic Strategy | Key Reaction Type | Target Core/Ring | Reference |
| Allenyl Azide Cascade | Pericyclic/Cycloaddition | C/D Ring Azabicyclo[3.3.0]octane | nih.gov |
| Pauson-Khand Reaction | Cycloaddition | Tetracyclic Core | nih.govnih.gov |
| Radical-Mediated Addition | Radical Cyclization | Tetracyclic Core | nih.gov |
| Aza-Cope-Mannich | Rearrangement | Polycyclic Core | nih.gov |
| Photocycloaddition/Expansion | Photochemistry/Rearrangement | Cyclopentyl C-Ring | nih.gov |
| Ring-Closing Metathesis | Olefin Metathesis | Tetrahydropyridine D-Ring | nih.govorganic-chemistry.org |
Functionalization and Derivatization Strategies
Once the core scaffold of this compound is established, functionalization and derivatization strategies are employed to introduce a variety of chemical groups, leading to the creation of unnatural analogs. researchgate.net These strategies can target different parts of the molecule, allowing for the synthesis of saturated and unsaturated variants, as well as epimers. researchgate.net
Key strategies for derivatization include:
Peripheral Functionalization: This involves modifying the core after its construction. For instance, a Tollens-type aldol (B89426) condensation has been used to install the crucial quaternary center at C(20). nih.gov
Alkylation and Acylation: The nitrogen atoms within the scaffold serve as handles for derivatization. For example, alkylation of a freed amine with allyl bromide is a step used en route to ring-closing metathesis for the D-ring formation. organic-chemistry.org
Manipulation of Olefins: The presence of double bonds in synthetic intermediates offers a platform for further functionalization. Palladium-mediated hydrogenation can be used to produce saturated analogs, though reaction conditions must be carefully controlled to avoid undesired side reactions like hydrogenolysis of aryl-bromide bonds. nih.gov
Late-Stage C-H Functionalization: Modern synthetic methods, including metal-catalyzed and photochemical reactions, offer the potential for direct functionalization of C-H bonds at late stages of the synthesis, providing access to analogs that are not easily reachable through other means. nih.gov
Protecting Group Manipulation: Strategic use and removal of protecting groups, such as silyl (B83357) ethers (e.g., TBS, TIPS), not only facilitate the synthesis but can also be leveraged to create derivatives by modifying the resulting free hydroxyl groups. nih.gov
These methods provide a toolbox for chemists to generate a wide array of this compound derivatives, each with unique structural features for further study.
Structure-Activity Relationship (SAR) Studies in in vitro Chemical Biology Contexts
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org SAR studies aim to identify which parts of a molecule, known as pharmacophores, are responsible for its effects, and how modifications to these parts alter potency and selectivity. wikipedia.orgnih.gov This is typically achieved by synthesizing a series of analogs where specific structural features are systematically varied and then evaluating their activity in in vitro biological assays. nih.gov
Despite the extensive synthetic work on this compound and its complex architecture, detailed in vitro SAR studies are not widely reported in the chemical literature. organic-chemistry.org The primary focus of many published reports has been on overcoming the significant challenge of its total synthesis rather than on a systematic biological evaluation of its derivatives. pitt.eduorganic-chemistry.org
A hypothetical SAR study for this compound analogs in an in vitro chemical biology context would involve several key steps:
Synthesis of Analogs: A library of compounds would be created based on the strategies outlined in sections 6.2 and 6.3. This would include variants of the D-ring, modifications to peripheral functional groups, and different stereoisomers.
In Vitro Screening: The analogs would be tested in specific cell-based or biochemical assays. For example, if exploring antiproliferative effects, the compounds would be tested against various cancer cell lines to determine their IC₅₀ values (the concentration required to inhibit 50% of cell growth). nih.govnih.gov
Data Analysis: The biological activity data would be correlated with the structural modifications. mdpi.com For example, chemists would analyze whether the presence of a halogen on the aromatic A-ring increases activity, or if the saturation of the D-ring diminishes it.
While specific data for this compound is scarce, insights from SAR studies on other alkaloids show that even minor structural changes, such as the addition of a single fluorine atom or altering the geometry of a substituent, can significantly impact biological activity. nih.govnih.gov The development of more efficient and modular syntheses for the this compound scaffold will be crucial for enabling future SAR campaigns to fully elucidate the therapeutic potential of this molecular architecture.
Advanced Analytical Methodologies in Meloscine Research
Hyphenated Techniques in Structural Analysis
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable tools in the study of complex natural products like Meloscine. They allow for the separation of individual components from intricate mixtures and their subsequent identification.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are cornerstone techniques in the analysis of Melodinus alkaloids. researchgate.net
GC-MS: This technique separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer. While direct analysis of this compound via GC-MS can be challenging due to its relatively high molecular weight and low volatility, derivatization can be employed to produce more volatile analogues suitable for GC-MS analysis. The primary utility of GC-MS in this context is for the analysis of smaller, more volatile precursors and synthetic intermediates encountered during the total synthesis of this compound. mdpi.com The mass spectrometer provides crucial data on the molecular weight and fragmentation pattern of the separated compounds, aiding in their structural identification. nih.gov
HPLC-MS: HPLC is a premier separation technique for complex mixtures of natural products. researchgate.net It is particularly well-suited for non-volatile and thermally sensitive compounds like this compound. When coupled with mass spectrometry, HPLC-MS (or its more advanced variant, UPLC-MS/MS) becomes a powerful tool for both qualitative and quantitative analysis. nih.govresearchgate.net In this compound research, HPLC can separate this compound from other alkaloids present in a natural extract or from impurities and side-products in a synthetic mixture. The mass spectrometer then provides high-resolution mass data, confirming the molecular formula and offering structural insights through fragmentation analysis. plos.org
The selection between GC-MS and HPLC-MS is primarily dictated by the analyte's physicochemical properties, with HPLC-MS being the more common and direct method for analyzing the this compound molecule itself.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a destructive analytical technique where a sample is heated to decomposition in an inert atmosphere, and the resulting smaller, volatile fragments are then separated and identified by GC-MS. wikipedia.org This method is particularly useful for the characterization of non-volatile materials like polymers and complex organic macromolecules. eag.comresearchgate.net
While not a routine method for alkaloid analysis, Py-GC-MS offers a potential avenue for gaining structural information about the robust core of this compound. By subjecting this compound to controlled thermal degradation, a reproducible pattern of smaller fragments would be generated. The analysis of these fragments (pyrolysates) can provide valuable clues about the underlying molecular structure, particularly the connectivity of the pentacyclic framework, by identifying stable substructural components. chromatographyonline.com This "molecular fingerprint" can be used to differentiate between closely related alkaloid structures. wikipedia.org
Quantitative Analytical Methods in Chemical Synthesis Validation
The total synthesis of a complex molecule like this compound is a multi-step process where rigorous validation at each stage is critical for success. nih.govnih.gov Quantitative analytical methods are employed to assess the purity of intermediates and the final product, and to determine reaction yields accurately. HPLC and LC-MS/MS are the primary techniques used for this purpose. nih.gov
To ensure that these methods provide reliable and accurate data, they must be properly validated. Method validation involves a series of experiments to confirm that the technique is suitable for its intended purpose. Key validation parameters, as outlined in international guidelines, are summarized in the table below. mdpi.comnih.gov
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. |
| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies on spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition). |
In the context of this compound synthesis, a validated HPLC-UV or LC-MS/MS method would be used to quantify the product of each synthetic step, ensuring that the material is of sufficient purity to proceed to the next reaction. nih.govorganic-chemistry.org
Spectroscopic Data Interpretation and Computational Chemistry Integration
The definitive structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques, often integrated with computational chemistry to corroborate findings. researchgate.net The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. studypulse.au
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition (molecular formula) of this compound. nih.gov Fragmentation patterns observed in MS/MS experiments offer clues about the molecule's structure. longdom.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to C-H, C=C, and C-N bonds within its complex structure. studypulse.au
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. stanford.eduethz.ch One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the connectivity of atoms, while NOESY or ROESY experiments help in defining the relative stereochemistry of the molecule.
Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing experimental data. researchgate.net DFT calculations can be used to predict the geometry, spectroscopic properties, and electronic structure of molecules like this compound. youtube.comnih.gov
These calculations can determine various structure-reactivity descriptors. researchgate.net For instance, mapping the electrostatic potential onto the electron density surface can reveal the nucleophilic and electrophilic sites of the molecule, predicting its reactivity in chemical reactions. scispace.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic properties and its susceptibility to charge transfer interactions. This theoretical insight is invaluable for planning synthetic routes and understanding the molecule's potential interactions.
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.orgnih.gov When analyzing complex mixtures of alkaloids or subtle variations in spectroscopic data, chemometric techniques can be highly effective. nih.gov
Methods like Principal Component Analysis (PCA) can be applied to datasets of NMR or MS spectra. mdpi.com For example, PCA could be used to analyze the spectral data from different batches of a synthetic product or from various natural extracts containing Melodinus alkaloids. This can help in identifying patterns and discriminating between samples based on their chemical composition, for instance, distinguishing between this compound and its isomers like Epithis compound (B1259960). In quality control, chemometric models can be built to rapidly screen for the presence and purity of this compound based on its spectral fingerprint.
Q & A
Basic: What are the key synthetic steps in the total synthesis of Meloscine, and how are they validated experimentally?
The total synthesis of this compound typically involves cascade radical annulation and ring-closing metathesis (RCM). For example, a 10-step synthesis begins with coupling precursors followed by tandem radical cyclization to form rings C and D, then RCM to construct ring E . Validation includes spectroscopic characterization (NMR, HRMS) and comparison with literature data. Reproducibility is ensured by adhering to protocols like slow reagent addition (e.g., tributylstannane/AIBN for radical initiation) and strict temperature control . Experimental details must align with journal guidelines, including yield reporting and purity verification .
Advanced: How do stereochemical challenges in this compound’s C-ring influence synthetic strategy design?
This compound’s C-ring contains four stereocenters, including two quaternary centers, demanding enantioselective methods. Strategies include:
- Epimerization : Base-promoted epimerization of intermediates (e.g., converting (±)-epithis compound to this compound) .
- Radical Cyclization Control : Tandem radical cyclization of divinylcyclopropanes ensures stereoselective ring formation .
Validation requires chiral HPLC, X-ray crystallography, or NOESY to confirm absolute configuration .
Advanced: How can researchers resolve contradictions in reported yields for critical steps like radical cyclization?
Discrepancies in yields (e.g., 38% vs. higher values) arise from variations in reaction conditions. Systematic analysis includes:
- Parameter Optimization : Testing initiator concentrations (e.g., AIBN), solvent purity, and microwave vs. conventional heating .
- Statistical Reproducibility : Repeating experiments under identical conditions and reporting mean ± SD .
Peer validation via supplemental data submission (e.g., detailed reaction logs) enhances credibility .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
- NMR Spectroscopy : Assigns structure and stereochemistry via H, C, and 2D experiments (e.g., COSY, HMBC) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula .
- X-ray Crystallography : Resolves ambiguous stereocenters in crystalline intermediates .
Journals require raw spectral data in supplementary files for peer review .
Advanced: What mechanistic insights underpin the tandem radical cyclization used in this compound synthesis?
The radical cascade involves:
- Initiation : AIBN generates radicals, abstracting hydrogen from tributylstannane.
- Propagation : Radical addition to divinylcyclopropane induces sequential cyclization to form fused rings .
Mechanistic studies employ radical trapping, isotopic labeling, and computational modeling (DFT) to validate intermediates .
Advanced: How can researchers mitigate epimerization risks during late-stage functionalization?
Epimerization at labile stereocenters (e.g., C-19 in this compound) is minimized by:
- Low-Temperature Conditions : Reducing thermal energy for configurational stability .
- pH Control : Avoiding strongly basic conditions during N-allylation .
Real-time monitoring via H NMR or inline IR ensures reaction quench before epimerization .
Basic: What methodological criteria ensure reproducibility in this compound synthesis?
- Detailed Experimental Protocols : Precise reagent quantities, solvent drying methods, and reaction timelines .
- Cross-Validation : Independent replication by collaborators using shared intermediates .
- Data Transparency : Full disclosure of failed attempts and optimization steps in supplementary materials .
Advanced: How do comparative studies of this compound synthesis routes inform green chemistry principles?
Evaluating routes by step count, atom economy, and hazardous reagent use highlights sustainable improvements. For example:
- Microwave-Assisted Reactions : Reduce time and energy vs. traditional heating .
- Catalyst Recycling : Grubbs-II catalyst reuse in RCM steps lowers metal waste .
Lifecycle analysis (LCA) metrics should accompany yield data in publications .
Advanced: What strategies address analytical challenges in isolating this compound from complex reaction mixtures?
- Chromatography Optimization : Gradient HPLC with chiral stationary phases separates diastereomers .
- LC-MS Tracking : Monitors reaction progress and identifies byproducts early .
- Crystallization-Driven Purification : Exploiting this compound’s solubility differences in mixed solvents .
Advanced: How can structure-activity relationship (SAR) studies of this compound analogs be systematically designed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
